REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH2:5]([SiH:8]([Cl:10])[Cl:9])[CH:6]=[CH2:7]>>[Cl:9][Si:8]([Cl:10])([CH2:3][CH2:2][CH2:1][Cl:4])[CH2:5][CH:6]=[CH2:7]
|
Name
|
|
Quantity
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542 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 ml, three neck, round bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser
|
Type
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TEMPERATURE
|
Details
|
while refluxing
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
the product was fractionally distilled under vacuum (60°-64° C./0.5 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](CC=C)(CCCCl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |